1-Pentene, 2-(1-methylethyl)

Beschreibung

The exact mass of the compound 1-Pentene, 2-(1-methylethyl) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Pentene, 2-(1-methylethyl) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Pentene, 2-(1-methylethyl) including the price, delivery time, and more detailed information at info@benchchem.com.

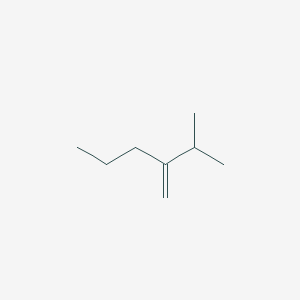

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methyl-3-methylidenehexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-5-6-8(4)7(2)3/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOUCFWFZPKWYRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90336007 | |

| Record name | 1-Pentene, 2-(1-methylethyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90336007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16746-02-4 | |

| Record name | 2-Methyl-3-methylenehexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16746-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pentene, 2-(1-methylethyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90336007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexane, 2-methyl-3-methylene- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"synthesis of 1-Pentene, 2-(1-methylethyl) for beginners"

An In-depth Technical Guide to the Synthesis of 1-Pentene, 2-(1-methylethyl)-

This guide provides a detailed exploration of synthetic methodologies for 1-Pentene, 2-(1-methylethyl)-, also known as 2-isopropyl-1-pentene. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple procedural lists to explain the underlying principles and rationale behind key experimental decisions. We will explore two robust and illustrative pathways: the Wittig reaction and the dehydrohalogenation of an alkyl halide, offering a comparative perspective on these foundational organic synthesis techniques.

Introduction to 1-Pentene, 2-(1-methylethyl)-

1-Pentene, 2-(1-methylethyl)- is an alkene with the chemical formula C₈H₁₆ and a molecular weight of 112.21 g/mol .[1][2] Its structure features a terminal double bond with a sterically significant isopropyl group at the 2-position, which influences its reactivity and synthetic accessibility.

Chemical Properties:

-

IUPAC Name: 2-(1-methylethyl)-1-pentene[1]

-

Synonyms: 2-Isopropyl-1-pentene, 2-Isopropylpent-1-ene[3][4]

Understanding the synthesis of such branched, non-conjugated alkenes is fundamental in organic chemistry, as these motifs can be precursors or structural components in more complex molecules. The choice of synthetic route is critical and is often dictated by factors such as starting material availability, desired yield, and stereochemical control.

Synthetic Strategy 1: The Wittig Reaction

The Wittig reaction is a Nobel Prize-winning method for creating a carbon-carbon double bond with exceptional regiocontrol.[5][6] It involves the reaction of a phosphorus ylide (the Wittig reagent) with an aldehyde or ketone.[7][8] The key advantage of this reaction is its unambiguous placement of the double bond, which forms specifically between the carbonyl carbon and the ylide carbon, preventing the formation of positional isomers that can plague elimination reactions.[7]

Mechanistic Rationale and Retrosynthesis

The reaction proceeds through a concerted [2+2] cycloaddition mechanism, forming a four-membered oxaphosphetane intermediate.[6] This intermediate then collapses to yield the alkene and a triphenylphosphine oxide byproduct. The stability of the ylide is a crucial factor; non-stabilized ylides (where the carbon bears an alkyl group) are highly reactive and typically favor the formation of (Z)-alkenes under salt-free conditions.[5]

For the synthesis of 2-isopropyl-1-pentene, we can envision two primary retrosynthetic disconnections:

-

Route A: Isobutyraldehyde (2-methylpropanal) and an ylide derived from 1-bromopropane.

-

Route B: 2-Methylbutanal and an ylide derived from methyl bromide.

Route A is often preferred for its use of a simpler, more common aldehyde and a primary alkyl halide, which is ideal for the Sₙ2 reaction required to form the phosphonium salt precursor.[6]

Experimental Protocol: Wittig Olefination (Route A)

This protocol details the two-stage synthesis: preparation of the phosphonium ylide followed by its reaction with the aldehyde.

Stage 1: Preparation of Propyltriphenylphosphonium Bromide

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add triphenylphosphine (1.0 eq) and toluene.

-

Add 1-bromopropane (1.1 eq) to the solution.

-

Heat the mixture to reflux for 24 hours. A white precipitate of the phosphonium salt will form.

-

Cool the reaction mixture to room temperature and collect the white solid by vacuum filtration.

-

Wash the solid with cold diethyl ether to remove any unreacted starting materials and dry under vacuum.

Stage 2: Ylide Formation and Reaction with Isobutyraldehyde

-

Suspend the dried propyltriphenylphosphonium bromide (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to -78 °C using a dry ice/acetone bath.

-

Slowly add a strong base such as n-butyllithium (n-BuLi) (1.0 eq) dropwise. The formation of the deep red or orange ylide indicates successful deprotonation.

-

Allow the solution to stir at -78 °C for 1 hour.

-

Add isobutyraldehyde (1.0 eq), dissolved in a small amount of anhydrous THF, dropwise to the ylide solution. The color will typically fade or disappear upon addition.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Remove the solvent via rotary evaporation. The crude product will contain the desired alkene and triphenylphosphine oxide.

-

Purify the product by flash column chromatography on silica gel using hexanes as the eluent to isolate 1-Pentene, 2-(1-methylethyl)-.

Data Summary

| Parameter | Value |

| Starting Materials | Triphenylphosphine, 1-Bromopropane, n-BuLi, Isobutyraldehyde |

| Solvent | Toluene, Tetrahydrofuran (THF) |

| Base | n-Butyllithium (n-BuLi) |

| Reaction Temperature | -78 °C to Room Temperature |

| Typical Yield | 60-80% (after purification) |

| Byproduct | Triphenylphosphine oxide |

Visualization: Wittig Reaction Workflow

Caption: Workflow for the Wittig synthesis of 2-Isopropyl-1-pentene.

Synthetic Strategy 2: Dehydrohalogenation

Dehydrohalogenation is a classic elimination reaction that removes a hydrogen halide from a substrate to form an alkene.[9] This reaction, typically an E2 (bimolecular elimination) process, is highly dependent on the nature of the base and the substrate.[10]

Mechanistic Rationale and Regioselectivity

The E2 mechanism is a concerted, one-step process where a base abstracts a proton from a carbon adjacent (β-position) to the carbon bearing the halogen (α-position), while simultaneously, the carbon-halogen bond breaks and a π-bond forms.[10]

For the synthesis of a terminal alkene like 2-isopropyl-1-pentene from a secondary alkyl halide (e.g., 2-bromo-3-methylhexane), there is a challenge of regioselectivity. The use of a small, strong base (e.g., sodium ethoxide) would favor the more substituted, thermodynamically more stable internal alkene (Zaitsev's rule).[11] To force the formation of the terminal alkene (the Hofmann product), a sterically hindered or "bulky" base is required.[12] This is a critical experimental choice. The large size of a base like potassium tert-butoxide makes it difficult to access the more sterically hindered internal proton, so it preferentially abstracts the more accessible terminal proton.

Our substrate will be 1-bromo-2-isopropylpentane. Since this is a primary halide, E2 is less favored than Sₙ2, but with a bulky, non-nucleophilic base at elevated temperatures, elimination can be encouraged.

Experimental Protocol: Hofmann Elimination

Stage 1: Preparation of 1-bromo-2-isopropylpentane (Example Precursor Synthesis) Note: This starting material is not readily available and would likely need to be synthesized, for example, from the corresponding alcohol, 2-isopropyl-1-pentanol[13], via reaction with PBr₃.

Stage 2: Dehydrohalogenation

-

In a round-bottom flask fitted with a reflux condenser, dissolve potassium tert-butoxide (t-BuOK) (1.5 eq) in its corresponding alcohol, tert-butanol. This serves as both the base and the solvent.

-

Add the alkyl halide, 1-bromo-2-isopropylpentane (1.0 eq), to the solution.

-

Heat the reaction mixture to reflux (approx. 82 °C) for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

-

After completion, cool the mixture to room temperature.

-

Add water to dissolve the potassium bromide salt and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with a low-boiling-point organic solvent like pentane (3x).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter to remove the drying agent.

-

Due to the volatility of the product, purification is best achieved by simple distillation or short-path distillation to separate the 2-isopropyl-1-pentene from the high-boiling tert-butanol solvent.

Data Summary

| Parameter | Value |

| Starting Material | 1-bromo-2-isopropylpentane |

| Base | Potassium tert-butoxide (t-BuOK) |

| Solvent | tert-Butanol |

| Reaction Temperature | Reflux (~82 °C) |

| Typical Yield | 50-70% |

| Byproduct | Potassium bromide, tert-Butanol |

Visualization: E2 Dehydrohalogenation Mechanism

Caption: Concerted E2 mechanism using a bulky base for Hofmann elimination.

Comparison of Synthetic Routes

| Feature | Wittig Reaction | Dehydrohalogenation (E2) |

| Regioselectivity | Excellent; C=C bond position is unambiguous.[7] | Good (with bulky base); risk of Zaitsev product with small bases.[12] |

| Stereoselectivity | Generally poor for non-stabilized ylides, often gives Z/E mixtures. | Not applicable for terminal alkene synthesis. |

| Atom Economy | Poor; generates stoichiometric triphenylphosphine oxide byproduct. | Good; byproducts are simple salts and alcohol. |

| Starting Materials | Readily available aldehydes/ketones and alkyl halides. | Requires specific haloalkane, which may need prior synthesis. |

| Reaction Conditions | Requires anhydrous conditions and strong, pyrophoric bases (n-BuLi). | Simpler setup, but requires heating. |

| Purification | Challenging; separation of product from high-boiling Ph₃P=O. | Relatively easy; distillation can separate volatile product from salts. |

Conclusion

For the synthesis of 1-Pentene, 2-(1-methylethyl)-, both the Wittig reaction and dehydrohalogenation are viable and instructive methods. The Wittig reaction offers unparalleled control over the position of the double bond, making it a highly reliable choice when isomeric purity is paramount. Its primary drawbacks are poor atom economy and the need for stringent anhydrous conditions. Conversely, dehydrohalogenation via an E2 mechanism provides a more atom-economical route. The key to its success lies in the deliberate choice of a sterically hindered base to ensure the formation of the desired terminal (Hofmann) alkene, a perfect illustration of how reagent selection directly controls reaction outcome. For a beginner, the dehydrohalogenation protocol may be operationally simpler, provided the haloalkane precursor is available.

References

-

Cheméo. (n.d.). Chemical Properties of 1-Pentene, 2-(1-methylethyl) (CAS 16746-02-4). Retrieved from [Link]

-

Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]

-

Master Organic Chemistry. (2018). The Wittig Reaction: Examples and Mechanism. Retrieved from [Link]

-

Maryanoff, B.E., & Reitz, A.B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927. (Referenced in search result[8], URL points to a general lab manual).

-

NIST. (n.d.). 1-Pentene, 2-(1-methylethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

Pearson. (n.d.). Dehydrohalogenation Explained. Retrieved from [Link]

-

Wikipedia. (n.d.). Pentene. Retrieved from [Link]

-

Wikipedia. (n.d.). Dehydrohalogenation. Retrieved from [Link]

-

NIST. (n.d.). 1-Pentene, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 2-(2-Formylethyl)-3-isopropyl-1-methyl-cyclopent-1ene. Retrieved from [Link]

-

Stenutz. (n.d.). 2-isopropyl-1-pentene. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2016). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. YouTube. Retrieved from [Link]

-

AUS-e-TUTE. (n.d.). Dehydrohalogenation of Haloalkanes (alkyl halides) Chemistry Tutorial. Retrieved from [Link]

-

NIST. (n.d.). 2-Isopropyl-1-pentene. NIST Chemistry WebBook. Retrieved from [Link]

-

Clark, J. (n.d.). Dehydration of more complicated alcohols. Chemguide. Retrieved from [Link]

-

MDPI. (2023). Dehydration of Isopropanol: A Comparative Review. Retrieved from [Link]

-

PubChem. (n.d.). 2-Isopropyl-pentan-1-ol. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Alkenes from Dehydrohalogenation of Haloalkanes. Retrieved from [Link]

-

ChemistNATE. (2023). Dehydration of Alcohols (Elimination, Forms Alkenes). YouTube. Retrieved from [Link]

Sources

- 1. 1-Pentene, 2-(1-methylethyl) [webbook.nist.gov]

- 2. 2-Isopropyl-1-pentene [webbook.nist.gov]

- 3. 1-Pentene, 2-(1-methylethyl) (CAS 16746-02-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 2-isopropyl-1-pentene [stenutz.eu]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. people.chem.umass.edu [people.chem.umass.edu]

- 9. Dehydrohalogenation - Wikipedia [en.wikipedia.org]

- 10. Dehydrohalogenation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 11. Dehydrohalogenation of Haloalkanes Chemistry Tutorial [ausetute.com.au]

- 12. youtube.com [youtube.com]

- 13. 2-Isopropyl-pentan-1-ol | C8H18O | CID 59911101 - PubChem [pubchem.ncbi.nlm.nih.gov]

"physical and chemical properties of 2-isopropyl-1-pentene"

Technical Guide: An Analysis of 2-Isopropyl-1-pentene

A Note to the Researcher: The subject of this guide, 2-isopropyl-1-pentene, is a sparsely documented compound. Publicly available experimental data is limited. Major chemical suppliers classify it as a rare chemical, often without providing analytical data, and note that its properties have not been thoroughly investigated.[1] This document, therefore, serves as a consolidation of available predicted data and an expert analysis based on the established principles of organic chemistry. It is designed for researchers, scientists, and drug development professionals who may encounter this or structurally similar hindered alkenes. All data presented should be considered provisional until confirmed by empirical analysis.

Introduction and Molecular Overview

2-Isopropyl-1-pentene, also known as 2-(1-methylethyl)-1-pentene, is a branched-chain alkene.[2] Its structure is characterized by a terminal double bond sterically hindered by an adjacent isopropyl group. This structural feature is the primary determinant of its physical properties and chemical reactivity. Understanding the interplay between the π-system of the double bond and the steric bulk of the alkyl substituents is critical for predicting its behavior in chemical synthesis and biological systems.

Molecular Structure and Identification

-

IUPAC Name: 2-(1-methylethyl)-1-pentene[2]

-

CAS Registry Number: 16746-02-4[2]

-

SMILES: CCCC(=C)C(C)C[2]

The planarity of the sp² hybridized carbons of the double bond, combined with the tetrahedral geometry of the adjacent sp³ carbons, creates a distinct three-dimensional profile that influences intermolecular interactions and accessibility for reagents.

Physical and Spectroscopic Properties

The physical properties of 2-isopropyl-1-pentene are predominantly influenced by weak van der Waals forces. The lack of polar functional groups results in low water solubility and a boiling point characteristic of a hydrocarbon of its molecular weight. Data presented here is a compilation from various chemical databases and should be viewed as estimated or predicted values.

Tabulated Physical Properties

| Property | Value | Source |

| Boiling Point | ~95 - 111 °C | [2][5] |

| Density | ~0.721 g/mL | [2] |

| Refractive Index | ~1.412 | [2] |

| Melting Point | No data available | [5] |

Note: Discrepancies in reported boiling points are common for non-commercial chemicals and may reflect different measurement conditions or predictive algorithms.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The spectrum would be characterized by signals in the aliphatic region. Key diagnostic peaks would include vinylic protons (=CH₂) appearing as singlets or closely coupled multiplets, and a septet for the methine proton (-CH) of the isopropyl group, coupled to two adjacent methyl groups which would appear as a doublet.

-

¹³C NMR: The sp² carbons of the terminal alkene would be readily identifiable in the downfield region typical for alkenes (~110-150 ppm). The remaining sp³ hybridized carbons would appear in the upfield aliphatic region.

-

Infrared (IR) Spectroscopy: Key vibrational modes would include C=C stretching around 1640-1650 cm⁻¹ and =C-H stretching just above 3000 cm⁻¹. The presence of C-H stretching from the alkyl groups would be observed just below 3000 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 112. The fragmentation pattern would likely involve the loss of alkyl fragments, with a prominent peak corresponding to the loss of a propyl or isopropyl group, leading to the formation of a stable allylic carbocation.

Chemical Properties and Reactivity

The chemical reactivity of 2-isopropyl-1-pentene is governed by the electron-rich nature of the carbon-carbon double bond. However, the steric hindrance imposed by the isopropyl group plays a crucial role in modulating its reactivity, particularly towards bulky reagents.

Electrophilic Addition Reactions

As with all alkenes, 2-isopropyl-1-pentene is expected to undergo electrophilic addition reactions. The mechanism involves the initial attack of the π-electrons on an electrophile, leading to the formation of a carbocation intermediate.

-

Mechanism: According to Markovnikov's rule, the electrophile (e.g., H⁺) will add to the less substituted carbon of the double bond (C1), resulting in the formation of a more stable tertiary carbocation at C2. A subsequent attack by a nucleophile completes the addition.

-

Stereochemical Considerations: The steric bulk of the isopropyl group may hinder the approach of the electrophile and subsequent nucleophile, potentially slowing the reaction rate compared to less hindered alkenes. For reactions that can proceed through syn- or anti-addition pathways (e.g., halogenation), the steric environment will influence the diastereoselectivity of the product.

Oxidation and Reduction

-

Hydrogenation: Catalytic hydrogenation (e.g., using H₂/Pd-C) would readily reduce the double bond to yield the corresponding alkane, 2-isopropylpentane (also known as 2,3-dimethylhexane). This reaction is typically not sensitive to steric hindrance.

-

Oxidative Cleavage: Strong oxidizing agents like ozone (O₃) followed by a reductive workup, or hot, concentrated potassium permanganate (KMnO₄), would cleave the double bond. This would yield pentan-2-one and formaldehyde, providing a method for structural confirmation.

Stability and Polymerization

The compound is a flammable liquid and vapor.[5] Like other alkenes, it may be susceptible to polymerization, especially in the presence of acid catalysts or radical initiators. The steric hindrance around the double bond would likely inhibit rapid polymerization compared to linear terminal alkenes like 1-pentene.

Safety and Handling

While specific toxicological data for 2-isopropyl-1-pentene is not thoroughly established, it should be handled with the care appropriate for a flammable and potentially irritating volatile organic compound.[1] General safety protocols for handling similar alkenes should be followed.

-

General Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin, eyes, and clothing.[6] Keep away from heat, sparks, and open flames.[6][7][8] Grounding and bonding of containers and receiving equipment are necessary to prevent static discharge.[6]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses or goggles, and a lab coat.[6]

-

Storage: Store in a cool, dry, well-ventilated area designated for flammable liquids.[6] Keep containers tightly closed.[6][8]

-

Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations.[8]

Experimental Protocols (Hypothetical)

Given the lack of published specific procedures, the following are generalized, expert-derived protocols based on standard organic chemistry methodology. Researchers must perform their own risk assessments and optimization.

Protocol: Synthesis via Wittig Reaction

A common method for synthesizing terminal alkenes is the Wittig reaction. This would involve the reaction of a phosphonium ylide with a ketone.

-

Ylide Preparation: Methyltriphenylphosphonium bromide is treated with a strong base (e.g., n-butyllithium) in an anhydrous, aprotic solvent like THF at a low temperature (e.g., 0 °C to -78 °C) under an inert atmosphere (N₂ or Ar) to generate the ylide.

-

Reaction: 4-Methyl-2-pentanone (the ketone) is added dropwise to the ylide solution. The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., diethyl ether).

-

Purification: The combined organic extracts are washed, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product would be purified by fractional distillation to yield 2-isopropyl-1-pentene.

Conclusion

2-Isopropyl-1-pentene presents a classic example of how alkyl substitution patterns influence the properties and reactivity of an alkene. While it is not a widely studied molecule, its behavior can be reliably predicted through the fundamental principles of physical organic chemistry. The steric hindrance provided by the isopropyl group adjacent to the terminal double bond is the most significant structural feature, reducing its reactivity towards bulky reagents and likely inhibiting polymerization. The information compiled in this guide, though based largely on predicted data and chemical principles, provides a solid foundation for any researcher intending to work with this or structurally related compounds. All empirical work should begin with small-scale experiments to validate these predicted properties.

References

- 2-isopropyl-1-pentene. (n.d.). In Stenutz.

- 2-ISOPROPYL-1-PENTENE Safety Data Sheet. (n.d.). In NextSDS.

- 2-Isopropyl-1-pentene. (n.d.). In NIST WebBook.

- 2-Isopropyl-1-pentene. (n.d.). In NIST WebBook (alternate link).

- Safety Data Sheet - Isopropanol, Tech Grade, 99%. (2015). Fisher Scientific.

- Safety Data Sheet - 2-Pentene (mixture of cis and trans). (2010). Sigma-Aldrich.

- Material Safety Data Sheet - 1-Pentene. (n.d.). West Liberty University.

- 2-ISOPROPYL-1-PENTENE AldrichCPR. (n.d.). Sigma-Aldrich.

- SAFETY DATA SHEET - 1-Pentene. (2016). Airgas.

Sources

"1H NMR and 13C NMR spectra of 1-Pentene, 2-(1-methylethyl)"

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Methyl-1-pentene

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-methyl-1-pentene (IUPAC name: 4-methylpent-1-ene). As a key alpha-olefin used in the production of specialty polymers such as poly(4-methyl-1-pentene), a detailed understanding of its structural characterization is paramount for researchers and professionals in polymer science, organic synthesis, and materials development. This document delves into the theoretical principles behind the observed spectral features, offers a detailed signal-by-signal interpretation, presents a robust experimental protocol for data acquisition, and consolidates all findings with authoritative references. The causality behind spectral patterns is explained, providing field-proven insights into the relationship between molecular structure and NMR response.

Introduction: The Molecular Subject

4-methyl-1-pentene (CAS No: 691-37-2) is a branched alkene with the chemical formula C₆H₁₂.[1][2] Its structure, featuring a terminal double bond and an isobutyl group, makes it a valuable monomer for creating high-performance polymers known for their high melting point, excellent transparency, and low density.[3] Accurate and unambiguous structural verification is the cornerstone of quality control and mechanistic studies in its polymerization. NMR spectroscopy stands as the definitive analytical technique for this purpose, offering precise information about the molecular framework through the distinct magnetic environments of its proton and carbon nuclei.

This guide will dissect the ¹H and ¹³C NMR spectra, demonstrating how each signal's chemical shift, multiplicity, and integration directly correlate to the unique atomic arrangement within the 4-methyl-1-pentene molecule.

Structural and Symmetry Analysis

To logically predict and interpret the NMR spectra, we must first analyze the molecular structure for unique atomic environments.

Caption: Molecular structure of 4-methyl-1-pentene with atom numbering.

-

Proton (¹H) Environments: Due to molecular asymmetry and restricted rotation around the double bond, there are six distinct proton environments:

-

H-1a & H-1b: The two terminal vinyl protons on C1 are diastereotopic. They are chemically non-equivalent.

-

H-2: The internal vinyl proton on C2.

-

H-3: The two allylic protons on C3.

-

H-4: The single methine proton on C4.

-

H-5: The six protons of the two methyl groups on C4 are equivalent due to free rotation around the C4-C5 bond. We therefore expect a total of five signals in the ¹H NMR spectrum (with H-1a and H-1b resolved as separate signals).

-

-

Carbon (¹³C) Environments: There are five unique carbon environments, as C5 and C5' are equivalent.

-

C1, C2, C3, C4, C5 We expect a total of five signals in the broadband-decoupled ¹³C NMR spectrum.

-

¹H NMR Spectral Analysis (500 MHz, CDCl₃)

The proton NMR spectrum provides a wealth of information through chemical shifts, signal integration, and spin-spin coupling patterns. Alkenyl protons are significantly deshielded and appear downfield due to the magnetic anisotropy of the π-bond system.[4][5]

Detailed Signal Interpretation

-

δ ~5.77 ppm (H-2): This signal, corresponding to the internal vinyl proton, is the most downfield. Its complex multiplicity, a doublet of triplets of doublets (dtd), arises from coupling to H-1a (trans, J ≈ 17.6 Hz), H-1b (cis, J ≈ 10.5 Hz), and the two allylic H-3 protons (J ≈ 6.5 Hz).

-

δ ~4.97 ppm (H-1a, trans to alkyl chain): One of the terminal vinyl protons appears as a doublet of doublets of triplets (ddt). The large coupling constant (J ≈ 17.6 Hz) is characteristic of a trans relationship with H-2. It also exhibits smaller geminal coupling to H-1b (J ≈ 1.5 Hz) and a very small long-range coupling to the allylic H-3 protons.

-

δ ~4.96 ppm (H-1b, cis to alkyl chain): The second terminal vinyl proton signal overlaps slightly with H-1a. It appears as a doublet of doublets of triplets (ddt) with a smaller cis coupling to H-2 (J ≈ 10.5 Hz) and geminal coupling to H-1a.[5]

-

δ ~1.94 ppm (H-3): The two allylic protons are deshielded by the adjacent double bond. This signal appears as a triplet due to coupling with the adjacent H-4 methine proton and is further split by the vinylic H-2 proton, often appearing as a complex multiplet or a broadened triplet.

-

δ ~1.63 ppm (H-4): This methine proton signal is a multiplet, split by the two H-3 protons and the six H-5 protons.

-

δ ~0.90 ppm (H-5): The six equivalent methyl protons appear as a doublet due to coupling with the single H-4 methine proton (J ≈ 6.6 Hz). This upfield signal is characteristic of saturated alkyl groups.

Data Summary: ¹H NMR

| Signal Assignment | Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |

| H-2 (-CH=) | ~5.77 | 1H | ddd | Jtrans = 17.6, Jcis = 10.5, JH2-H3 = 6.5 |

| H-1a (=CH₂) | ~4.97 | 1H | ddt | Jtrans = 17.6, Jgem = 1.5 |

| H-1b (=CH₂) | ~4.96 | 1H | ddt | Jcis = 10.5, Jgem = 1.5 |

| H-3 (-CH₂-) | ~1.94 | 2H | t (complex) | JH3-H4 ≈ 7.5, JH3-H2 = 6.5 |

| H-4 (-CH-) | ~1.63 | 1H | multiplet | - |

| H-5 (-CH₃) | ~0.90 | 6H | d | JH5-H4 = 6.6 |

| Note: Spectral data are compiled from representative values and may vary slightly based on solvent and instrument frequency. Data referenced from ChemicalBook.[6] |

¹³C NMR Spectral Analysis (125 MHz, CDCl₃)

In broadband-decoupled ¹³C NMR, each unique carbon atom appears as a singlet. The chemical shift is primarily determined by the hybridization and electronic environment of the carbon. Alkene carbons are significantly deshielded and resonate downfield (100-150 ppm) compared to alkane carbons (0-50 ppm).[7][8]

Detailed Signal Interpretation

-

δ ~139.1 ppm (C-2): The substituted sp² hybridized carbon (-CH=) is the most deshielded carbon in the alkyl portion of the spectrum.

-

δ ~114.5 ppm (C-1): The terminal sp² hybridized carbon (=CH₂) is also in the characteristic downfield region for alkenes.[4][9]

-

δ ~46.1 ppm (C-3): The allylic sp³ carbon (-CH₂-) is deshielded relative to a typical alkane methylene group due to its proximity to the double bond.

-

δ ~28.2 ppm (C-4): The sp³ methine carbon (-CH-).

-

δ ~22.6 ppm (C-5): The two equivalent sp³ methyl carbons (-CH₃) are the most shielded, appearing furthest upfield.

Data Summary: ¹³C NMR

| Signal Assignment | Chemical Shift (δ, ppm) |

| C-2 (-CH=) | ~139.1 |

| C-1 (=CH₂) | ~114.5 |

| C-3 (-CH₂-) | ~46.1 |

| C-4 (-CH-) | ~28.2 |

| C-5 (-CH₃) | ~22.6 |

| Note: Data referenced from SpectraBase.[10] |

Experimental Protocol: Acquiring High-Quality NMR Data

The trustworthiness of NMR data hinges on a meticulous and standardized sample preparation and acquisition protocol.

Sample Preparation for a Liquid Analyte

This protocol ensures a homogenous sample free of particulates and paramagnetic impurities, which can degrade spectral resolution.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is the solvent of choice for 4-methyl-1-pentene due to its excellent dissolving power for nonpolar organic compounds and its single, well-characterized residual proton peak at ~7.26 ppm.[11]

-

Apparatus:

-

Procedure:

-

Place approximately 0.6 mL of CDCl₃ into a clean, dry sample vial.

-

Add 1-2 drops (approximately 5-10 mg) of 4-methyl-1-pentene to the solvent. For ¹³C NMR, a slightly higher concentration may be beneficial to improve the signal-to-noise ratio in a shorter acquisition time.[8]

-

Gently swirl the vial to ensure a homogenous solution.

-

Filter the solution through the pipette plug directly into the NMR tube to a height of approximately 4-5 cm (0.6-0.7 mL).[14] This removes any dust or solid impurities that would disrupt the magnetic field homogeneity.

-

Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly.

-

Wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol or acetone to remove any fingerprints or grease before inserting it into the spectrometer.[13]

-

Caption: Workflow for NMR sample preparation of 4-methyl-1-pentene.

Data Acquisition Parameters

-

Instrument: 500 MHz (or higher) NMR Spectrometer.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm, often included in the deuterated solvent by the manufacturer.[9]

-

¹H NMR: Standard single-pulse experiment; acquisition time ~2-3 seconds; relaxation delay ~2 seconds; 8-16 scans.

-

¹³C NMR: Proton-decoupled pulse program (e.g., zgpg30); acquisition time ~1-2 seconds; relaxation delay ~2 seconds; 128-1024 scans, depending on concentration.

Conclusion

The ¹H and ¹³C NMR spectra of 4-methyl-1-pentene provide an unambiguous structural fingerprint of the molecule. The downfield signals in both spectra clearly identify the C=C double bond, while the specific chemical shifts, integrations, and coupling patterns in the ¹H NMR spectrum allow for the precise assignment of every proton in the structure. The five distinct signals in the ¹³C spectrum confirm the number of unique carbon environments. This comprehensive spectral analysis, grounded in a robust experimental methodology, serves as an authoritative guide for scientists and researchers, ensuring confidence in the identification and quality assessment of this important industrial monomer.

References

-

Chemistry LibreTexts. (2023). Nuclear Magnetic Resonance (NMR) of Alkenes. [Link]

-

MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. [Link]

-

University of Regensburg. NMR Sample Preparation. [Link]

-

University of Bergen. NMR sample preparation for liquid-state NMR. [Link]

-

University of Missouri-St. Louis. NMR Sample Preparation. [Link]

-

National Institute of Standards and Technology. 1-Pentene, 4-methyl-. [Link]

-

Wikipedia. 4-Methyl-1-pentene. [Link]

-

YouTube. (2021). Preparation of a Liquid State NMR Sample. [Link]

-

Studylib. Nuclear Magnetic Resonance of Alkenes. [Link]

-

PubChem. 4-Methyl-1-pentene. [Link]

-

Chemguide. interpreting C-13 NMR spectra. [Link]

-

University of Puget Sound. Typical Proton and C-13 Chemical Shifts. [Link]

-

Chemistry Steps. 13C Carbon NMR Spectroscopy. [Link]

-

Canadian Science Publishing. Carbon-13 nuclear magnetic resonance spectra of E-silyl-alkenes. [Link]

-

National Institute of Standards and Technology. 1-Pentene, 4-methyl-. [Link]

-

YouTube. (2019). Methylene Groups: Untangling Terminal Alkenes. [Link]

-

OpenOChem Learn. Alkenes HNMR. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

YouTube. (2024). What Are Common NMR Solvents?. [Link]

-

SpectraBase. 4-Methyl-1-pentene - Optional[13C NMR] - Chemical Shifts. [Link]

-

Eurisotop. NMR Solvents. [Link]

-

eGPAT. (2019). Solvents in NMR spectroscopy. [Link]

-

University of Wisconsin-Madison. Notes on NMR Solvents. [Link]

-

Doc Brown's Chemistry. C-13 nmr spectrum of pent-1-ene. [Link]

Sources

- 1. 1-Pentene, 4-methyl- [webbook.nist.gov]

- 2. 4-Methyl-1-pentene - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. studylib.net [studylib.net]

- 6. 4-Methyl-1-pentene(691-37-2) 1H NMR [m.chemicalbook.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 9. C-13 nmr spectrum of pent-1-ene 1-pentene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of pent-1-ene 1-pentene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 12. sites.bu.edu [sites.bu.edu]

- 13. web.uvic.ca [web.uvic.ca]

- 14. NMR sample preparation for liquid-state NMR | Department of Chemistry | UiB [uib.no]

Introduction: Elucidating Structure Through Controlled Fragmentation

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-isopropyl-1-pentene

Electron Ionization Mass Spectrometry (EI-MS) remains a cornerstone of molecular structure elucidation. The technique's power lies not in observing the intact molecule, but in the reproducible and predictable manner in which a molecule fragments upon ionization. When a volatile organic molecule like 2-isopropyl-1-pentene is subjected to a high-energy electron beam (typically 70 eV), it forms a high-energy molecular ion (M+•)[1]. This ion is unstable and rapidly decomposes into a cascade of smaller, charged fragments and neutral radicals[2]. The resulting mass spectrum—a plot of ion abundance versus mass-to-charge ratio (m/z)—serves as a molecular fingerprint. Interpreting this fingerprint allows researchers to deduce the original structure.

This guide provides a detailed analysis of the predicted fragmentation pathways for 2-isopropyl-1-pentene (C₈H₁₆, Molecular Weight: 112.21 g/mol )[3]. Lacking a publicly available reference spectrum, this analysis is grounded in the fundamental principles of physical organic chemistry that govern ionic fragmentation, including carbocation stability and pericyclic rearrangements.

The Analyte: 2-isopropyl-1-pentene

Before dissecting its fragmentation, it is crucial to understand the structural features of 2-isopropyl-1-pentene.

-

Unsaturation: The presence of a terminal double bond (C=C) makes the π-electrons a likely site for initial ionization.

-

Branching: The structure features a tertiary carbon atom directly attached to the double bond (an allylic position). This branching is a critical control point for fragmentation, as cleavage at this point can lead to highly stabilized carbocations[4].

These features suggest that the fragmentation of 2-isopropyl-1-pentene will be a competitive process directed by the formation of the most stable possible fragment ions.

Predicted Fragmentation Pathways of 2-isopropyl-1-pentene

The 70 eV ionization process imparts significant excess energy into the newly formed molecular ion (M+• at m/z 112), driving fragmentation. The most probable fragmentation pathways are those that lead to the most stable products (cations and radicals)[4][5].

Primary Fragmentation Mechanisms

-

Allylic Cleavage (Major Pathway): The most favored fragmentation for many alkenes is the cleavage of a bond beta to the double bond, which results in a resonance-stabilized allylic carbocation[6]. In 2-isopropyl-1-pentene, the bond between the vinylic carbon and the isopropyl group is the most labile allylic bond. Homolytic cleavage of this bond results in the loss of an isopropyl radical (mass 43 u). This is predicted to be a dominant pathway, yielding a highly stable, resonance-stabilized allylic cation at m/z 69 . Due to its stability, this ion is a strong candidate for the base peak in the spectrum.

-

Alpha-Cleavage at the Tertiary Center: Branched alkanes readily fragment at the branching point to produce stable tertiary carbocations[4]. While this molecule is an alkene, the principle still applies. Cleavage of a methyl group from the isopropyl moiety results in the loss of a methyl radical (mass 15 u). This pathway generates a stable tertiary carbocation, leading to a significant fragment ion at m/z 97 (112 - 15).

-

McLafferty Rearrangement: This characteristic rearrangement occurs in molecules containing a carbonyl group or a C=C double bond, provided there is a hydrogen atom on the gamma (γ) carbon relative to the double bond. 2-isopropyl-1-pentene meets this structural requirement. The rearrangement proceeds through a six-membered ring transition state, involving the transfer of a γ-hydrogen to the terminal methylene group, followed by the cleavage of the alpha-beta carbon-carbon bond. This results in the elimination of a neutral molecule of propene (mass 42 u) and the formation of a radical cation at m/z 70 (112 - 42).

The primary fragmentation pathways are visualized in the diagram below.

Sources

An In-Depth Technical Guide to the Thermodynamic Stability of Alkene Isomers

Abstract: The thermodynamic stability of carbon-carbon double bonds is a foundational concept in organic chemistry with profound implications for reaction selectivity, pathway viability, and the energetic landscape of chemical intermediates. In drug development and complex molecule synthesis, directing a reaction to yield the most stable, lowest-energy product is a critical strategy for maximizing yield and purity. This guide provides an in-depth analysis of the structural and electronic factors governing the thermodynamic stability of alkene isomers. We will deconstruct the principles of hyperconjugation and steric strain, present quantitative data through heats of hydrogenation, and provide a validated experimental workflow for the empirical determination of these values. This document is intended for researchers, chemists, and drug development professionals seeking a deep, mechanistic understanding of alkene stability.

Part 1: Foundational Principles of Alkene Thermodynamic Stability

The relative stability of an alkene isomer is a measure of its intrinsic energy content; more stable isomers possess lower potential energy. This stability is not governed by a single factor but is rather the result of a delicate interplay between electronic delocalization effects and spatial (steric) interactions.

The Degree of Substitution and Zaitsev's Rule

The most reliable predictor of alkene stability is the substitution pattern of the double bond. Alkenes become progressively more stable as the number of alkyl groups attached to the sp²-hybridized carbons increases.[1][2][3] This principle is empirically summarized by Zaitsev's Rule , which states that in elimination reactions, the major product is typically the most substituted (and therefore most stable) alkene.[1][4][5]

The general hierarchy of stability based on substitution is as follows: Tetrasubstituted > Trisubstituted > Disubstituted > Monosubstituted > Unsubstituted (Ethene) [6]

Mechanistic Underpinnings of Stability

Hyperconjugation: An Electronic Stabilization Effect The primary reason for the increased stability of substituted alkenes is a phenomenon known as hyperconjugation.[7][8][9] This is a stabilizing interaction that involves the delocalization of electrons from an adjacent C-H or C-C sigma (σ) bond into the empty π* (pi-antibonding) orbital of the double bond.[8] This overlap of orbitals effectively spreads out the electron density, lowering the overall potential energy of the molecule.[9] The more alkyl groups that are attached to the double bond, the greater the number of adjacent σ-bonds that can participate in hyperconjugation, leading to enhanced stability.[7][8]

Caption: Diagram of hyperconjugation in a substituted alkene.

Steric Hindrance: A Destabilizing Spatial Effect Steric hindrance, or van der Waals strain, arises when non-bonded atoms or groups are forced into close proximity, leading to electron-electron repulsion and an increase in molecular energy.[8][10] This effect is most clearly observed when comparing geometric isomers (cis and trans or Z and E).

-

Trans (E) isomers are generally more stable than their corresponding cis (Z) isomers .[8][10][11] In trans isomers, the bulky alkyl substituents are positioned on opposite sides of the double bond, minimizing steric repulsion.[3][9] In cis isomers, these groups are on the same side, leading to crowding and destabilization.[10][12] The energy difference becomes more pronounced as the size of the substituents increases.[13]

Part 2: Quantitative Analysis via Heats of Hydrogenation

The most direct and accurate method for quantifying the relative stabilities of alkene isomers is by measuring their heat of hydrogenation (ΔH°hydrog) .[6][12] This is the enthalpy change that occurs when an alkene is catalytically hydrogenated to its corresponding alkane.[14]

The key principle is that if a series of isomers hydrogenate to form the same alkane, the amount of heat released is directly proportional to the initial potential energy of the alkene. A more stable (lower energy) alkene will release less heat upon hydrogenation, resulting in a less negative (or smaller) ΔH°hydrog.[2][9]

Comparative Stability of Pentene and Substituted Alkene Isomers

To illustrate these principles, we will compare the experimentally determined heats of hydrogenation for a series of C5 and C6 alkene isomers. This set includes the user-specified 1-Pentene and progresses through isomers with increasing substitution, demonstrating the cumulative effects of hyperconjugation and steric strain.

| Isomer Name | Structure | Substitution Type | Heat of Hydrogenation (ΔH°hydrog) (kJ/mol) | Relative Stability |

| 1-Pentene | CH₂(CH₂)₂CH=CH₂ | Monosubstituted | -125.9 | Least Stable |

| (Z)-2-Pentene | cis-CH₃CH=CHCH₂CH₃ | Disubstituted (cis) | -119.7 | |

| (E)-2-Pentene | trans-CH₃CH=CHCH₂CH₃ | Disubstituted (trans) | -115.5 | ↓ |

| 2-Methyl-2-butene | (CH₃)₂C=CHCH₃ | Trisubstituted | -111.3 | |

| 2,3-Dimethyl-2-butene | (CH₃)₂C=C(CH₃)₂ | Tetrasubstituted | -110.0 | Most Stable |

Data sourced from the NIST Chemistry WebBook and other compilations.

Analysis of the Data:

-

Substitution Effect: There is a clear trend of decreasing heat of hydrogenation (and thus increasing stability) as the number of substituents on the double bond increases, from monosubstituted 1-Pentene to tetrasubstituted 2,3-Dimethyl-2-butene.

-

Steric Effect: Within the disubstituted isomers, (E)-2-Pentene is approximately 4.2 kJ/mol more stable than (Z)-2-Pentene, a direct consequence of the steric strain present in the cis configuration.

-

Combined Effects: 2-Methyl-2-butene, being trisubstituted, is significantly more stable than all the disubstituted and monosubstituted isomers shown.[11]

Caption: Relative stability ranking based on heats of hydrogenation.

Part 3: Experimental Protocol for Determining Heat of Hydrogenation

The empirical measurement of ΔH°hydrog is performed using reaction calorimetry. The protocol described below is a self-validating system designed for accuracy and reproducibility.

Objective: To determine the molar enthalpy of hydrogenation for an alkene sample (e.g., 1-Pentene) via catalytic hydrogenation.

Core Apparatus:

-

Reaction Calorimeter (e.g., a constant-pressure or heat-flow calorimeter)

-

High-pressure hydrogen gas cylinder with regulator

-

Stirred, jacketed reaction vessel

-

Temperature probes (high accuracy, ±0.01 °C)

-

Mass flow controller for hydrogen gas

-

Catalyst filtration system

Reagents and Materials:

-

Alkene sample (high purity, accurately weighed)

-

Anhydrous, inert solvent (e.g., ethanol, ethyl acetate)

-

Hydrogenation catalyst (e.g., 5% Palladium on Carbon (Pd/C) or Platinum(IV) oxide (PtO₂))

-

Hydrogen gas (high purity)

Step-by-Step Methodology

-

System Calibration:

-

Causality: Before the experiment, the heat capacity (Ccal) of the entire calorimetric system (vessel, solvent, stirrer, probes) must be determined. This is a critical validation step, as it allows for the conversion of the measured temperature change (ΔT) into the heat released by the reaction (q).

-

Procedure: Perform a calibration run by introducing a known amount of electrical energy through a calibration heater and measuring the resulting ΔT. Calculate Ccal using the formula Ccal = (V * I * t) / ΔT.

-

-

Reaction Setup:

-

Accurately weigh the alkene sample and dissolve it in a known volume of the solvent inside the reaction vessel.

-

Add a catalytic amount of the hydrogenation catalyst (e.g., 1-2 mol%).

-

Seal the reaction vessel and purge the headspace with an inert gas (e.g., nitrogen or argon) to remove all oxygen.

-

Allow the system to reach thermal equilibrium, ensuring a stable baseline temperature reading.

-

-

Initiation and Data Acquisition:

-

Introduce hydrogen gas into the vessel at a constant pressure (e.g., 1-3 atm).

-

Initiate stirring to ensure efficient mixing and contact between the reactants and the catalyst surface.

-

The reaction is exothermic, causing the temperature of the system to rise. Continuously record the temperature as a function of time until it reaches a maximum and then begins to cool back toward the jacket temperature.

-

-

Data Analysis and Validation:

-

Determine the maximum temperature change (ΔT) from the recorded data, correcting for any heat loss to the surroundings.

-

Calculate the total heat evolved (qrxn) using the formula: qrxn = Ccal * ΔT .

-

Calculate the moles of alkene used in the reaction.

-

Determine the molar heat of hydrogenation: ΔH°hydrog = -qrxn / moles of alkene . The negative sign indicates an exothermic process.

-

Self-Validation: Confirm complete reaction by analyzing a final sample via Gas Chromatography (GC) to ensure the absence of the starting alkene.

-

Caption: Experimental workflow for calorimetric determination of ΔH°hydrog.

Part 4: Computational Approaches in Stability Prediction

While calorimetry provides definitive experimental data, modern drug development and mechanistic studies increasingly rely on computational chemistry to predict thermodynamic properties.

-

Density Functional Theory (DFT): DFT methods are widely used to calculate the ground-state electronic energies of different isomers. By calculating the energies of an alkene and its corresponding hydrogenated alkane, the heat of hydrogenation can be predicted in silico.

-

Application: These computational models allow for the rapid screening of the relative stabilities of numerous intermediates or potential products in a complex synthetic pathway without the need for extensive experimental work. This is invaluable in designing efficient synthetic routes and understanding potential side reactions.

Conclusion

The thermodynamic stability of an alkene is a direct function of its structure. The stability generally increases with the degree of alkyl substitution on the double bond, a trend primarily driven by the electronic stabilization afforded by hyperconjugation. Superimposed on this trend is the influence of steric strain, which typically renders trans isomers more stable than their cis counterparts. These principles can be quantitatively confirmed through the experimental determination of heats of hydrogenation, where a smaller release of heat corresponds to a more stable starting alkene. Both empirical measurement and computational modeling serve as essential tools for the modern chemist, providing the predictive power necessary to control reaction outcomes and design efficient syntheses in fields ranging from materials science to pharmaceutical development.

References

-

Study.com. (n.d.). Stability of Alkenes | Factors, Products & Examples. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016). Hyperconjugation vs. steric hindrance: which is stronger?. Retrieved from [Link]

-

Pearson. (n.d.). Zaitsev Rule Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

-

StudyOrgo.com. (n.d.). 7.4 Introduction to Elimination Reactions [Zaitsev's Rule and the Stability of Alkenes]. Retrieved from [Link]

-

Chemistry Notes. (2020). Stability of Alkenes and Heat of Hydrogenation. Retrieved from [Link]

-

Study.com. (n.d.). Zaitsev's Rule Definition, Characteristics & Product - Lesson. Retrieved from [Link]

-

Fiveable. (n.d.). Stability of Alkenes | Organic Chemistry Class Notes. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 7.6: Stability of Alkenes. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 7.6: Stability of Alkenes. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 7.7: Stability of Alkenes. Retrieved from [Link]

-

Vedantu. (n.d.). Which has the least heat of hydrogenation A cis2butene class 11 chemistry CBSE. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Stability of Alkenes. Retrieved from [Link]

-

Fiveable. (n.d.). Elimination Reactions: Zaitsev's Rule | Organic Chemistry Class Notes. Retrieved from [Link]

-

Oregon State University. (2021). Alkene Heats of Hydrogenation. Retrieved from [Link]

-

Chem Complete. (2023). Stability of Alkenes. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Hyperstable alkenes: are they remarkably unreactive?. Chemical Science. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Catalytic Hydrogenation of Alkenes. Retrieved from [Link]

-

Khan Academy. (n.d.). Heat of hydrogenation vs stability of alkenes. Retrieved from [Link]

-

Scholarli. (2025). How to Rank Alkenes by Stability. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Alkenes: Structure and Stability. Retrieved from [Link]

-

Filo. (2025). Given the following heats of hydrogenation.... Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Pentene. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. brainly.com [brainly.com]

- 2. Which has the least heat of hydrogenation A cis2butene class 11 chemistry CBSE [vedantu.com]

- 3. dl.cm-uj.krakow.pl [dl.cm-uj.krakow.pl]

- 4. The NIST Chemistry Webbook | NIST [nist.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Welcome to the NIST WebBook [webbook.nist.gov]

- 7. Solved 14) Which of the following alkenes has the largest | Chegg.com [chegg.com]

- 8. NIST Chemistry WebBook - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. homework.study.com [homework.study.com]

- 11. m.youtube.com [m.youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Khan Academy [khanacademy.org]

- 14. Alkene Heats of Hydrogenation [sites.science.oregonstate.edu]

"reaction mechanisms involving 1-Pentene, 2-(1-methylethyl)"

A Guide to the Reaction Mechanisms of 2-Isopropyl-1-Pentene

Abstract

This technical guide provides an in-depth exploration of the principal reaction mechanisms involving 2-isopropyl-1-pentene. The document is structured to deliver foundational knowledge and practical insights for researchers, scientists, and professionals in drug development. By examining the unique structural attributes of this sterically hindered terminal alkene, we will dissect the causality behind its reactivity in key organic transformations, including electrophilic additions and oxidative cleavage. This guide emphasizes mechanistic understanding, regiochemical and stereochemical outcomes, and provides actionable experimental protocols.

Introduction: Structural and Electronic Profile of 2-Isopropyl-1-Pentene

2-Isopropyl-1-pentene, systematically named 1-Pentene, 2-(1-methylethyl), is an eight-carbon, unsaturated hydrocarbon with the chemical formula C8H16.[1][2] Its structure is characterized by a terminal double bond (exocyclic methylene group) at the C1 position and a bulky isopropyl group at the C2 position. This arrangement has profound implications for its chemical reactivity.

-

Steric Hindrance: The isopropyl group exerts significant steric bulk around one face of the C=C double bond. This hindrance plays a critical role in directing the approach of incoming reagents, influencing both the rate and the stereoselectivity of reactions.[3]

-

Electronic Nature: Like all alkenes, the π-bond of 2-isopropyl-1-pentene is a region of high electron density, making it nucleophilic.[4][5][6] It readily reacts with electrophiles in addition reactions. The substitution pattern of the double bond—disubstituted at C2 and unsubstituted at C1—dictates the regioselectivity of these additions, primarily through the stability of the resulting carbocation intermediates.

This combination of steric and electronic factors makes 2-isopropyl-1-pentene an interesting substrate for studying the nuances of alkene reaction mechanisms.

Electrophilic Addition Reactions: A Mechanistic Deep Dive

Electrophilic additions are the hallmark reactions of alkenes.[5][6] The general mechanism involves an initial attack of the alkene's π-electrons on an electrophile, typically forming a carbocation intermediate, which is then attacked by a nucleophile.[7][8]

Hydrohalogenation (e.g., with HBr)

The addition of hydrogen halides (HX) to 2-isopropyl-1-pentene is a classic example of a regioselective reaction governed by Markovnikov's Rule .[4][9][10] This rule states that in the addition of HX to an unsymmetrical alkene, the hydrogen atom adds to the carbon that has the greater number of hydrogen atoms, while the halogen adds to the carbon with fewer hydrogen atoms.[4]

Mechanism & Rationale:

-

Protonation of the Alkene: The π-bond attacks the electrophilic hydrogen of HBr.[8][11] This can occur in two ways:

-

Path A (Favored): The hydrogen adds to C1, the less substituted carbon. This generates a tertiary (3°) carbocation at C2. This intermediate is highly stabilized by hyperconjugation with the surrounding alkyl groups (the isopropyl and propyl groups).

-

Path B (Disfavored): The hydrogen adds to C2. This would form a primary (1°) carbocation at C1, which is significantly less stable and therefore forms much more slowly.[9]

-

-

Nucleophilic Attack: The bromide ion (Br⁻), a nucleophile, rapidly attacks the electrophilic tertiary carbocation at C2.[7][11]

The profound difference in stability between the tertiary and primary carbocations ensures that the reaction proceeds almost exclusively through Path A.[9] The transition state leading to the tertiary carbocation is lower in energy, resulting in a faster reaction rate for this pathway.[7][9]

Product: The major product is 2-bromo-2-isopropylpentane .

Caption: Markovnikov addition of HBr proceeds via the most stable tertiary carbocation.

Acid-Catalyzed Hydration

The addition of water across the double bond to form an alcohol is catalyzed by a strong acid (e.g., H₂SO₄).[12][13] This reaction also follows Markovnikov's rule, and the mechanism is analogous to hydrohalogenation.[14][15]

Mechanism & Rationale:

-

Protonation: The alkene is protonated by a hydronium ion (H₃O⁺), the active electrophile in the acidic solution.[12][14] As before, the proton adds to C1 to form the more stable tertiary carbocation at C2.

-

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the carbocation.[12][14] This forms a protonated alcohol (an oxonium ion).

-

Deprotonation: A base (another water molecule) removes a proton from the oxonium ion to yield the final alcohol product and regenerate the acid catalyst (H₃O⁺).[12]

Product: The major product is 2-isopropyl-2-pentanol .

Because the carbocation intermediate is planar (sp² hybridized), the water molecule can attack from either face, but since no new chiral center is formed in this specific case, only one product is obtained.[14][15]

Hydroboration-Oxidation: Anti-Markovnikov Addition

To synthesize the alternative alcohol, 2-isopropyl-1-pentanol , an anti-Markovnikov addition of water is required.[16] The hydroboration-oxidation reaction is the premier method for achieving this outcome.[17][18]

Mechanism & Rationale:

This two-step process achieves a net anti-Markovnikov, syn-addition of water.[18]

-

Hydroboration: The alkene reacts with borane (BH₃), often used as a complex with THF (BH₃·THF).[17][19]

-

Regioselectivity: The addition is driven primarily by sterics. The large boron atom preferentially adds to the less sterically hindered carbon (C1), while the smaller hydrogen atom adds to the more substituted carbon (C2).[20]

-

Mechanism: The addition is concerted, meaning all bonds are formed and broken in a single step through a four-membered ring transition state.[19] This avoids a discrete carbocation intermediate.

-

Stereochemistry: The H and BH₂ groups are added to the same side of the double bond (syn-addition).[17][18]

-

-

Oxidation: The resulting organoborane is treated with hydrogen peroxide (H₂O₂) and a base (e.g., NaOH). This step replaces the carbon-boron bond with a carbon-oxygen bond with retention of stereochemistry.[17][19]

Product: The major product is 2-isopropyl-1-pentanol .[16]

Caption: Two-step sequence for anti-Markovnikov alcohol synthesis.

Oxidative Cleavage: Ozonolysis

Ozonolysis is a powerful reaction that cleaves the carbon-carbon double bond and replaces it with two carbon-oxygen double bonds.[21][22] The identity of the final products depends on the workup conditions.[22]

Mechanism & Rationale:

-

Ozonide Formation: Ozone (O₃) undergoes a cycloaddition reaction with the alkene to form an unstable primary ozonide (molozonide).[22][23][24]

-

Rearrangement: The molozonide rapidly rearranges to a more stable secondary ozonide (often just called the ozonide).[22][23]

-

Workup: The ozonide is cleaved to yield carbonyl products.

Products from 2-Isopropyl-1-pentene:

-

Cleavage of the C1=C2 bond results in two fragments.

-

C1 (a =CH₂ group) becomes formaldehyde (H₂C=O) under reductive workup.

-

C2 becomes isopropyl propyl ketone (also known as 2,4-dimethyl-3-pentanone) under either workup.

Experimental Protocols

The following protocols are illustrative and should be adapted based on standard laboratory safety procedures and specific equipment.

Protocol 5.1: Markovnikov Hydrobromination of 2-Isopropyl-1-Pentene

Objective: To synthesize 2-bromo-2-isopropylpentane via electrophilic addition of HBr.

Materials:

-

2-isopropyl-1-pentene

-

48% Hydrobromic acid (HBr)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, separatory funnel, condenser

Procedure:

-

In a 100 mL round-bottom flask, dissolve 2-isopropyl-1-pentene (5.6 g, 50 mmol) in 25 mL of anhydrous diethyl ether.

-

Cool the flask in an ice bath to 0 °C.

-

Slowly add 48% HBr (7.5 mL, ~67 mmol) dropwise with constant stirring over 15 minutes.

-

After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional hour.

-

Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 20 mL of cold water and 20 mL of saturated sodium bicarbonate solution to neutralize excess acid.

-

Dry the organic layer over anhydrous MgSO₄.

-

Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude product, 2-bromo-2-isopropylpentane.

-

Purify the product via fractional distillation if necessary.

Protocol 5.2: Reductive Ozonolysis of 2-Isopropyl-1-Pentene

Objective: To cleave the double bond to form formaldehyde and isopropyl propyl ketone.

Materials:

-

2-isopropyl-1-pentene

-

Dichloromethane (DCM), anhydrous

-

Ozone (O₃) source (ozonator)

-

Dimethyl sulfide (DMS)

-

Gas dispersion tube, three-neck flask, cold bath (-78 °C, dry ice/acetone)

Procedure:

-

Dissolve 2-isopropyl-1-pentene (5.6 g, 50 mmol) in 100 mL of anhydrous DCM in a three-neck flask equipped with a gas dispersion tube and an outlet to a bleach trap.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Bubble ozone gas through the solution. The reaction is complete when the solution retains a persistent blue color, indicating an excess of ozone.

-

Purge the solution with dry nitrogen or oxygen for 10-15 minutes to remove all excess ozone.

-

Slowly add dimethyl sulfide (5.5 mL, 75 mmol) to the cold solution.

-

Remove the cold bath and allow the reaction mixture to slowly warm to room temperature, stirring for at least 2 hours.

-

Wash the reaction mixture with water to remove dimethyl sulfoxide (DMSO).

-

Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the DCM by distillation. Formaldehyde is volatile. The primary product in the flask will be isopropyl propyl ketone.

Summary and Outlook

The reactivity of 2-isopropyl-1-pentene is a clear illustration of fundamental principles in organic chemistry. Its reaction pathways are predictably controlled by the interplay of carbocation stability and steric hindrance.

-

Electrophilic additions (hydrohalogenation, hydration) proceed via a stable tertiary carbocation, leading to Markovnikov products .[7][14]

-

Hydroboration-oxidation circumvents carbocation intermediates, allowing steric factors to dominate and yield the anti-Markovnikov product .[17][20]

-

Ozonolysis provides a reliable method for cleaving the double bond, yielding predictable carbonyl compounds.[21][24]

For professionals in drug development, a firm grasp of these mechanisms is essential for the rational design of synthetic routes. The ability to control regiochemistry and stereochemistry allows for the precise construction of complex molecular architectures, a cornerstone of modern medicinal chemistry.

References

-

eCampusOntario Pressbooks. (n.d.). 3.2.1 – Hydrohalogenation of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). Retrieved from [Link]

-

White, D. N. J., & Bovill, M. J. (1983). Investigation of the Hydroboration-Oxidation of Hindered Cycloalkenes via Molecular Mechanics Calculations. J. Chem. Soc. Perkin Trans. II, 225. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Hydroboration Oxidation of Alkenes. Retrieved from [Link]

-

Ashenhurst, J. (2013, February 8). Hydrohalogenation of Alkenes and Markovnikov's Rule. Master Organic Chemistry. Retrieved from [Link]

-

Chad's Prep. (n.d.). Hydrohalogenation Addition to Alkenes. Retrieved from [Link]

-

Ashenhurst, J. (2013, March 28). Hydroboration Oxidation of Alkenes. Master Organic Chemistry. Retrieved from [Link]

-

Periodic Chemistry. (2019, February 27). Alkene Hydrohalogenation (Alkene + HX). Retrieved from [Link]

-

Ashenhurst, J. (n.d.). Hydroboration of Alkenes. Master Organic Chemistry. Retrieved from [Link]

-

ChemHelp ASAP. (2020, January 2). hydroboration-oxidation of alkenes. YouTube. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Radical Hydrohalogenation of Alkenes (Anti-Markovnikov Addition of HBr to Alkenes). Retrieved from [Link]

-

SATHEE. (n.d.). Ozonolysis Mechanism Ozonolysis Of Alkenes And Alkynes. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). The Mechanism of Ozonolysis. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Ozonolysis. Retrieved from [Link]

-

Khan Academy. (n.d.). Ozonolysis. Retrieved from [Link]

-

BYJU'S. (2019, December 1). Ozonolysis of Alkenes and Alkynes. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Acid-Catalyzed Hydration of Alkenes with Practice Problems. Retrieved from [Link]

- Wang, K., & Mayer, J. M. (1997). Oxidation of Isopropylcyclopropane by Chromyl Chloride: Ring-Opened Products Support a Hydrogen Atom Abstraction Mechanism. The Journal of Organic Chemistry, 62(15), 4994-4999.

-

Stenutz. (n.d.). 2-isopropyl-1-pentene. Retrieved from [Link]

-

NIST. (n.d.). 2-Isopropyl-1-pentene. NIST Chemistry WebBook. Retrieved from [Link]

-

McMurry, J. (n.d.). Rule 3. Retrieved from [Link]

-

Chad's Prep. (2018, September 13). 8.3a Hydration Acid Catalyzed Hydration. YouTube. Retrieved from [Link]

-

Orgo Made Easy. (2013, April 16). Acid Catalyzed Hydration Made Easy! Part 1 - Tips and Product Prediction. YouTube. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Electrophilic Addition Reactions of Alkenes. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 20). 14.2: Electrophilic Addition to Alkenes. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, April 3). 7.8: Electrophilic Addition Reactions of Alkenes. Retrieved from [Link]

-

ChemistryStudent. (n.d.). Alkenes - Electrophilic Addition (A-Level). Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 9.4: Hydration- Acid Catalyzed Addition of Water. Retrieved from [Link]

-

NIST. (n.d.). 2-Isopropyl-1-pentene. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Isopropyl-pentan-1-ol. PubChem. Retrieved from [Link]

Sources

- 1. 2-isopropyl-1-pentene [stenutz.eu]

- 2. 2-Isopropyl-1-pentene [webbook.nist.gov]

- 3. Investigation of the hydroboration–oxidation of hindered cycloalkenes via molecular mechanics calculations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. Electrophilic Addition Reactions of Alkenes - Chemistry Steps [chemistrysteps.com]

- 6. chemistrystudent.com [chemistrystudent.com]

- 7. 3.2.1 – Hydrohalogenation of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. periodicchemistry.com [periodicchemistry.com]

- 11. Hydrohalogenation Addition to Alkenes - Chad's Prep® [chadsprep.com]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

- 14. Acid-catalyzed Hydration of Alkenes - Chemistry Steps [chemistrysteps.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. 2-Isopropyl-pentan-1-ol | C8H18O | CID 59911101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]

- 20. youtube.com [youtube.com]

- 21. SATHEE: Ozonolysis Mechanism Ozonolysis Of Alkenes And Alkynes [satheepunjab.iitk.ac.in]

- 22. byjus.com [byjus.com]

- 23. Supplemental Topics [www2.chemistry.msu.edu]

- 24. Ozonolysis - Chemistry Steps [chemistrysteps.com]

Unlocking the Potential of 2-Isopropyl-1-pentene: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of potential research avenues for the sterically hindered alkene, 2-isopropyl-1-pentene. While specific literature on this compound is sparse, its unique structural features—a terminal double bond flanked by a bulky isopropyl group—suggest a rich landscape for exploration in synthetic chemistry, polymer science, and medicinal chemistry. This document outlines detailed synthetic strategies, predicts characteristic spectroscopic data for its unambiguous identification, and proposes several promising research directions. By leveraging established principles of reactivity and material science, this guide aims to serve as a foundational resource for scientists and drug development professionals interested in exploring the untapped potential of this intriguing molecule.

Introduction: The Case for a Hindered Alkene

Sterically hindered alkenes are a class of organic compounds that present both challenges and opportunities in chemical synthesis and materials science. The steric bulk around the carbon-carbon double bond can significantly influence their reactivity, often leading to unique selectivity in chemical transformations and imparting desirable properties to resulting polymers. 2-Isopropyl-1-pentene, with its terminal olefin and adjacent isopropyl group, represents a fascinating, yet underexplored, member of this class. Its structure suggests a departure from the typical reactivity of simple alpha-olefins, paving the way for novel applications. This guide will systematically explore the synthesis, characterization, and potential research applications of this promising chemical entity.

Synthesis of 2-Isopropyl-1-pentene: Plausible Synthetic Routes

The efficient and selective synthesis of 2-isopropyl-1-pentene is the first critical step in unlocking its research potential. Based on established organometallic and elimination chemistries, several robust synthetic strategies can be envisioned.

Wittig Reaction: A Reliable Olefination Strategy